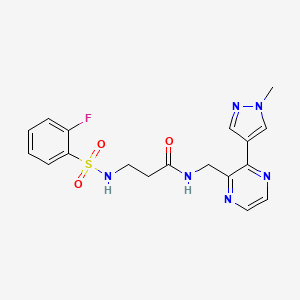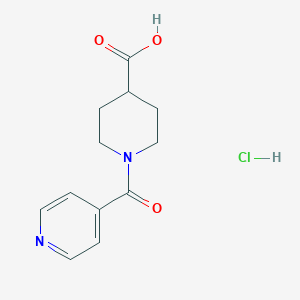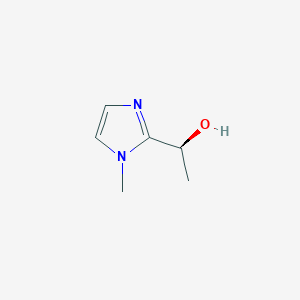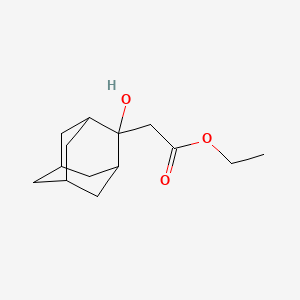![molecular formula C16H20FN3O4 B2426912 Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate CAS No. 2059028-49-6](/img/structure/B2426912.png)
Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides. The presence of the 1,2,4-oxadiazole ring and the methoxyphenyl group could suggest potential biological activity, as these structures are commonly found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure would likely show the carbamate group attached to the tert-butyl group, with the 1,2,4-oxadiazole ring and the methoxyphenyl group attached to the carbamate nitrogen .Chemical Reactions Analysis
Carbamates are susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the carbamate group and release the amine and the corresponding carbonic acid derivative .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Carbamates are typically solid at room temperature, and the presence of the fluorine and methoxy groups could increase the compound’s lipophilicity .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate and its derivatives have been synthesized and characterized in various studies. For instance, Sanjeevarayappa et al. (2015) synthesized and characterized a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, using spectroscopic methods like LCMS, NMR, IR, and XRD. This compound exhibited weak antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
These compounds are investigated for their potential biological activities. Zhao et al. (2017) reported the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in biologically active compounds like omisertinib (AZD9291), and demonstrated a rapid synthetic method for it (Zhao, Guo, Lan, & Xu, 2017).
Enzymatic C-Demethylation
Yoo et al. (2008) studied the in vitro metabolism of a related compound, 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133), a dipeptidyl peptidase-4 inhibitor, in rat liver microsomes. They identified several metabolites and postulated nonenzymatic decarboxylation due to the resonance stabilization by the oxadiazole ring (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Antitumor Activity
Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and tested them for antitumor activity. One compound exhibited significant potency against a panel of 11 cell lines, demonstrating the potential of these compounds in cancer research (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Luminescence and OLED Applications
Cooper et al. (2022) studied carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, comparing them to their diphenyl analogues for their fluorescence properties and potential use in organic light-emitting diodes (OLEDs) (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-16(2,3)23-15(21)20(4)9-13-18-14(19-24-13)10-6-7-12(22-5)11(17)8-10/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSOLLDXQTPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,5R)-5-Benzyloxolan-2-yl]methanamine](/img/structure/B2426829.png)





![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2426842.png)
![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)


![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)